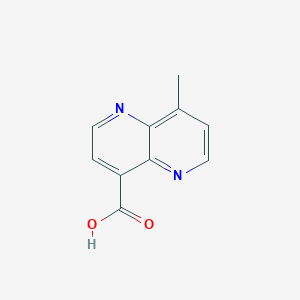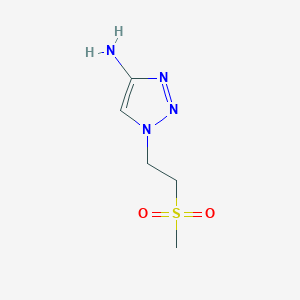
1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of azides with alkynes in the presence of a copper catalyst, a process known as the Huisgen cycloaddition or “click chemistry.” This method is favored for its high yield and selectivity. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure consistency and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, which can react selectively in biological systems without interfering with native biochemical processes.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, often through the formation of covalent bonds. The triazole ring can act as a ligand, binding to metal ions or other active sites in enzymes, thereby modulating their activity. This compound may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine: Similar in structure but with a pyrazole ring instead of a triazole ring.
Methanesulfonyl chloride: Shares the methanesulfonyl group but lacks the triazole ring.
Uniqueness
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine is unique due to its triazole ring, which imparts stability and versatility in chemical reactions. This makes it particularly valuable in applications requiring robust and selective chemical interactions.
Propiedades
Fórmula molecular |
C5H10N4O2S |
|---|---|
Peso molecular |
190.23 g/mol |
Nombre IUPAC |
1-(2-methylsulfonylethyl)triazol-4-amine |
InChI |
InChI=1S/C5H10N4O2S/c1-12(10,11)3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
Clave InChI |
FXJZXPHGLFFWMS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCN1C=C(N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


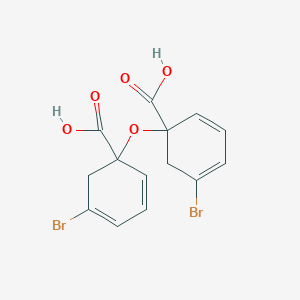

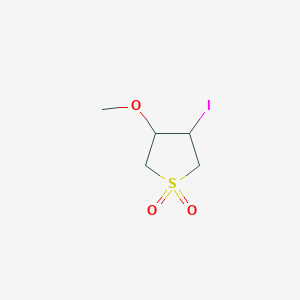
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)

![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)

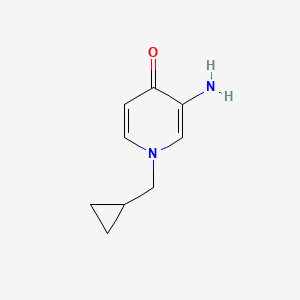



![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)

